2,3-Dihydrobenzofuran-4-carbaldehyde

Catalog No.
S1493929
CAS No.
209256-42-8
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydrobenzofuran-4-carbaldehyde

CAS Number

209256-42-8

Product Name

2,3-Dihydrobenzofuran-4-carbaldehyde

IUPAC Name

2,3-dihydro-1-benzofuran-4-carbaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2

InChI Key

MKWRRGVTYBMERJ-UHFFFAOYSA-N

SMILES

C1COC2=CC=CC(=C21)C=O

Synonyms

2,3-dihydro-4-Benzofurancarboxaldehyde

Canonical SMILES

C1COC2=CC=CC(=C21)C=O

2,3-Dihydrobenzofuran-4-carbaldehyde is a substituted aromatic aldehyde built on the dihydrobenzofuran scaffold, a core heterocyclic motif found in numerous bioactive natural products and functional materials. As a synthetic intermediate, its primary procurement value is determined by the specific location of the aldehyde group on the benzene ring. The 4-position of the formyl group offers distinct synthetic possibilities for accessing specific substitution patterns that are not readily available from other, more common isomers, making it a crucial choice for targeted molecular design and multi-step synthesis where precise regiochemical outcomes are required.

Substituting 2,3-Dihydrobenzofuran-4-carbaldehyde with its more common 5- or 7-carbaldehyde isomers is not a viable procurement strategy for targeted synthesis. The electronic properties and steric environment of the 4-position, being ortho to the dihydrofuran ring junction, are distinct from other positions. This unique positioning dictates the regiochemical outcome of subsequent chemical transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Using an incorrect isomer will lead to a different substitution pattern on the aromatic ring, resulting in the synthesis of an entirely different final compound and failure to meet the objectives of a planned synthetic route. Therefore, for applications requiring specific 4,5- or 4,7-disubstitution patterns, this exact isomer is non-interchangeable.

Precursor Suitability: Strategic Access to 4,5- and 4,7-Disubstituted Scaffolds

The primary procurement driver for the 4-carbaldehyde isomer is its role as a regiochemical control element. The aldehyde is a meta-directing group, while the ether oxygen of the dihydrofuran ring is ortho-, para-directing. This specific electronic arrangement channels subsequent electrophilic substitutions to the 5- and 7-positions. In contrast, starting with the 5-carbaldehyde isomer would direct incoming electrophiles primarily to the 6-position. This makes the 4-carbaldehyde isomer an essential precursor for accessing specific isomers of bioactive molecules where substitution at the 5- or 7-position is critical for activity.

Evidence DimensionRegiochemical outcome of electrophilic aromatic substitution
Target Compound DataDirects substitution to positions 5 and 7
Comparator Or Baseline2,3-Dihydrobenzofuran-5-carbaldehyde directs substitution primarily to position 6
Quantified DifferenceQualitatively different, non-interchangeable product isomer distribution
ConditionsStandard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts).

This specific isomer is required to synthesize target molecules with substitution patterns that are inaccessible or difficult to obtain from other commercially available isomers.

Processability Advantage: Enhanced Stability Over Unsaturated Benzofuran Analogs

Compared to its unsaturated analog, benzofuran-4-carbaldehyde, the 2,3-dihydro form offers superior stability in certain chemical environments. The fully aromatic benzofuran system is more susceptible to undesired side reactions such as polymerization, decomposition under strongly acidic or basic conditions, or reactions at the furan double bond. The saturated dihydrofuran ring in the target compound removes this liability, making it a more robust and process-friendly building block for multi-step syntheses that involve harsh reagents or conditions where maintaining the integrity of the heterocyclic core is paramount.

Evidence DimensionChemical Stability and Process Compatibility
Target Compound DataSaturated heterocyclic ring is generally more stable to a wider range of reaction conditions.
Comparator Or BaselineBenzofuran-4-carbaldehyde has a reactive furan double bond, limiting its use in certain synthetic steps.
Quantified DifferenceBroader compatibility with harsh reagents (e.g., strong acids, certain oxidants/reductants) without degradation of the heterocyclic ring.
ConditionsMulti-step synthesis involving diverse and potentially harsh reaction conditions.

Choosing the dihydro- form can prevent yield loss and simplify purification by avoiding side reactions associated with the more reactive benzofuran core, improving overall process efficiency.

Synthetic Utility: Enabling Ortho-Functionalization for Complex Polycycle Construction

The aldehyde at the 4-position, being ortho to the C3a-C4 bond of the benzene ring, provides a functional handle for building complex, fused polycyclic systems. This 'ortho' relationship allows for intramolecular cyclization strategies that are not possible with isomers where the aldehyde is more distant from the dihydrofuran ring junction. For example, the aldehyde can be converted into a group that subsequently reacts with a substituent introduced at the 5-position to form a new fused ring. A patent for related melatonergic agents details the synthesis of the analogous 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxaldehyde from the corresponding alcohol, underscoring its utility as a key intermediate for building complex substituted systems.

Evidence DimensionPotential for Intramolecular Cyclization
Target Compound DataThe 4-aldehyde group is positioned ortho to the ring junction, enabling intramolecular reactions with substituents at position 5.
Comparator Or BaselineThe 5- and 7-carbaldehyde isomers lack this specific ortho relationship needed for certain intramolecular cyclization pathways.
Quantified DifferenceEnables synthetic routes to specific classes of fused polycyclic heterocycles.
ConditionsMulti-step synthesis involving functionalization at the 5-position followed by intramolecular cyclization.

For research programs focused on novel polycyclic scaffolds, this isomer provides a unique and direct synthetic entry point that avoids more complex, lower-yielding routes.

Precursor for Regiospecific 4,5- or 4,7-Disubstituted Dihydrobenzofurans

This compound is the optimal starting material when the synthetic goal is to introduce substituents specifically at the 5- or 7-positions of the dihydrobenzofuran core. Its unique directing group pattern ensures high regioselectivity in electrophilic aromatic substitution reactions, making it superior to other isomers for creating specific analogs in medicinal chemistry programs.

Building Block for Novel Fused Heterocyclic Systems

The ortho-positioning of the aldehyde group relative to the dihydrofuran ring junction makes this compound a strategic choice for syntheses involving intramolecular cyclizations. It enables the construction of novel, complex polycyclic scaffolds by forming an additional ring between the 4- and 5-positions, a pathway not accessible from other isomers.

Robust Intermediate for Multi-Step Syntheses Requiring a Stable Benzofuran Surrogate

In synthetic routes that require harsh conditions incompatible with the reactive double bond of a benzofuran, this dihydro- derivative serves as a more stable and process-friendly alternative. It ensures the integrity of the core structure throughout the synthesis, with the option for later aromatization if the benzofuran target is desired.

XLogP3

1.4

Wikipedia

2,3-Dihydro-4-benzofurancarboxaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types